molecular formula C17H22N4OS B2373736 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1235359-38-2

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2373736
CAS RN: 1235359-38-2
M. Wt: 330.45
InChI Key: ADEAZRDVFCCMKB-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of urea derivatives and has been studied for its various biological activities.

Scientific Research Applications

Corrosion Inhibition

Mannich bases, including derivatives similar to the queried compound, have been synthesized and evaluated for their corrosion inhibition properties on mild steel surfaces in hydrochloric acid solutions. These studies revealed that these compounds act as effective corrosion inhibitors, with their efficiency increasing with concentration. The inhibition mechanism was attributed to the adsorption of these inhibitors on the steel surface, following Langmuir's adsorption isotherm (Jeeva et al., 2015).

Molecular Interactions and Complexation

Research on pyrid-2-yl ureas, including structures related to the queried compound, has investigated their conformational isomers and interactions with cytosine, demonstrating their ability to form complexes through hydrogen bonding. These findings suggest potential applications in molecular recognition and sensor development (Chien et al., 2004).

Anticancer Activity

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed significant anticancer activities, with some derivatives exhibiting potent inhibitory effects comparable to known anticancer agents. This research highlights the potential of pyridin-2-ylmethyl urea derivatives as promising leads for anticancer drug development (Feng et al., 2020).

Antimicrobial and Antifungal Properties

Compounds structurally related to the queried molecule have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies indicate that some of these derivatives exhibit moderate to significant activities, suggesting their potential use in developing new antimicrobial agents (Rathod & Solanki, 2018).

properties

IUPAC Name

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAZRDVFCCMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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